2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
The compound 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione belongs to the pyrimido[4,5-b]quinoline class, characterized by a fused tetracyclic core with diverse substituents. Its structure includes:
- 8,8-Dimethyl groups stabilizing the bicyclic system via steric effects.
- A 5-(4-methoxyphenyl) moiety, which may enhance lipophilicity and π-π stacking interactions.
Synthesis: Pyrimido[4,5-b]quinolines are typically synthesized via multicomponent reactions involving aldehydes, dimedone, and 6-amino-1,3-dimethyluracil under catalytic conditions (e.g., trityl chloride in chloroform) . Modifications at positions 2 and 5 are achieved by varying substituents in the aldehyde or thiol reagents .
Properties
CAS No. |
537045-04-8 |
|---|---|
Molecular Formula |
C27H26FN3O3S |
Molecular Weight |
491.58 |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H26FN3O3S/c1-27(2)12-19-22(20(32)13-27)21(15-8-10-17(34-3)11-9-15)23-24(29-19)30-26(31-25(23)33)35-14-16-6-4-5-7-18(16)28/h4-11,21H,12-14H2,1-3H3,(H2,29,30,31,33) |
InChI Key |
ALEJFJGQZWTZSS-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=C(C=C5)OC)C(=O)C1)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C22H23FN2O3S
- Molecular Weight : 404.49 g/mol
The compound features a tetrahydropyrimidoquinoline core substituted with a fluorobenzyl thio group and a methoxyphenyl group. This unique structure may contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds within the pyrimido[4,5-b]quinoline class exhibit a range of pharmacological effects including:
- Anticancer properties : Some derivatives have shown potential in inhibiting cancer cell proliferation.
- Anticonvulsant effects : Related compounds have been investigated for their ability to modulate neuronal excitability.
- Antimicrobial activity : Certain derivatives demonstrate efficacy against various microbial strains.
Anticancer Activity
A study focused on the synthesis and evaluation of pyrimidoquinoline derivatives reported that certain analogs exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features demonstrated IC50 values in the low micromolar range against A431 vulvar epidermal carcinoma cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.2 | A431 |
| Compound B | 7.1 | MCF-7 |
Anticonvulsant Activity
In another investigation, derivatives of pyrimidine were assessed for their anticonvulsant properties. The study indicated that modifications at the benzylamide site could enhance activity significantly. For example, the introduction of electron-withdrawing groups improved efficacy in rodent models .
| Compound | ED50 (mg/kg) | Effect |
|---|---|---|
| Compound C | 8.9 | Anticonvulsant |
| Compound D | 9.5 | Control (Phenytoin) |
Antimicrobial Effects
Research has shown that similar thioether-containing compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Mechanistic Insights
The biological activities of this class of compounds can be attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer metabolism or microbial growth.
- Receptor Modulation : Some compounds may interact with neurotransmitter receptors, influencing neuronal excitability and providing anticonvulsant effects.
- DNA Intercalation : Certain structures can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 330.4 g/mol. The compound features a complex tetrahydropyrimidoquinoline structure that contributes to its unique chemical properties. The presence of a fluorobenzyl group and a methoxyphenyl moiety enhances its lipophilicity and biological activity.
Anticancer Potential
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Mechanism of Action : The compound may interact with specific enzymes involved in cancer cell proliferation, such as tyrosine kinases . This interaction can lead to the inhibition of tumor growth and metastasis.
- Case Studies : In vitro studies have shown that similar compounds exhibit cytotoxic effects against leukemia and breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. The thioether functionality in this compound may contribute to its efficacy against bacterial strains.
- In Vitro Studies : Preliminary studies suggest that the compound exhibits activity against Gram-positive and Gram-negative bacteria. Further investigations are needed to elucidate the specific mechanisms involved.
Synthetic Methodologies
The synthesis of 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves multi-step reactions that typically include:
- Formation of the Tetrahydropyrimidoquinoline Core : Utilizing cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Employing methods such as nucleophilic substitution to introduce the fluorobenzyl and methoxyphenyl groups.
- Purification : Techniques like crystallization or chromatography are used to isolate the final product.
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond oncology:
- Neuroprotective Effects : Some studies suggest that related compounds may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.
- Anti-inflammatory Activity : The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key analogs and their substituent-driven differences are summarized in Table 1 :
*Calculated based on formula C₂₉H₂₇FN₃O₃S.
Key Observations :
- The 4-methoxyphenyl substituent at position 5 improves membrane permeability relative to unsubstituted phenyl groups .
- Thioether linkages (e.g., 2i in ) increase metabolic stability compared to oxygen-based ethers.
Anti-Inflammatory Activity:
- Compound 9b (2-pyridin-3-yl, 5-(4-methoxyphenyl)) demonstrated ~70% edema inhibition in vivo, attributed to its binding to p38 MAPK (binding energy: -9.2 kcal/mol) . The target compound’s 2-fluorobenzylthio group may further optimize this interaction.
Epigenetic Modulation:
Anticancer Potential:
- Pyrimido[4,5-b]quinolines with chlorobenzyloxy groups (e.g., 2i) exhibit cytotoxicity via topoisomerase inhibition, though the target compound’s fluorinated thioether may offer alternative mechanisms .
Computational Similarity Analysis
Using Tanimoto coefficients (fingerprint-based):
Q & A
Q. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step organic reactions, typically starting with the assembly of the pyrimidoquinoline core. Key steps include:
- Thioether formation : Coupling of 2-fluorobenzyl thiol with halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the 2-fluorobenzylthio group .
- Substituent incorporation : The 4-methoxyphenyl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts and precise temperature control (70–100°C) .
- Optimization strategies : Adjusting solvent polarity (e.g., DMSO for solubility), catalyst loadings (e.g., Pd(PPh₃)₄), and reaction times (12–24 hr) can improve yields (>60%) and purity (>95%) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to identify aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .
- X-ray crystallography : Resolve the tetracyclic framework and substituent orientations; data from similar compounds show bond lengths of 1.35–1.48 Å for C–S and C–N bonds in the pyrimidine ring .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ = 535.18) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Substituent variability : Minor changes in fluorophenyl or methoxyphenyl groups alter binding affinities (e.g., 3-fluorophenyl vs. 4-methoxyphenyl derivatives show ±20% inhibition in kinase assays) .
- Methodological rigor : Standardize assays (e.g., IC50 measurements using identical ATP concentrations) and validate purity (>98% by HPLC) to reduce variability .
- Theoretical modeling : Use molecular docking (e.g., AutoDock Vina) to correlate structural features (e.g., fluorine electronegativity) with activity trends .
Q. What computational approaches predict interactions between this compound and biological targets (e.g., kinases)?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions; fluorine atoms exhibit strong σ-hole interactions .
- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) over 100 ns trajectories to assess stability of hydrogen bonds (e.g., with backbone NH of Met793) .
- QSAR models : Train models using descriptors like logP, polar surface area, and substituent Hammett constants to predict bioavailability .
Q. How should researchers design experiments to study substituent effects on bioactivity?
- Comparative synthesis : Synthesize analogs with systematic substituent changes (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) and test in parallel assays .
- Fragment-based screening : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) of individual substituents (e.g., 2-fluorobenzylthio vs. methylthio groups) .
- In silico mutagenesis : Predict the impact of substituent removal/addition on binding energy (ΔΔG) using tools like Rosetta .
Methodological Notes
- Data validation : Cross-reference NMR assignments with literature values for pyrimidoquinoline derivatives to avoid misinterpretation .
- Yield optimization : Employ Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent ratio) and identify optimal conditions .
- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
